REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[CH:7]=[C:6]([C:8](Cl)=[O:9])[NH:5][C:4]=1[C:11]([O:13][CH3:14])=[O:12]>C1COCC1>[NH2:1][C:8]([C:6]1[NH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[C:3]([Cl:2])[CH:7]=1)=[O:9]
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred until no starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=CC(=C(N1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |